Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6) is a synthetic, multi-functionalized aromatic compound belonging to the substituted cinnamate/acrylate class. It features a 4-amino-3,5-diethylphenyl core conjugated to an ethyl acrylate moiety, with a molecular formula of C15H21NO2 and a molecular weight of approximately 247.33 g/mol.

Molecular Formula C₁₅H₂₁NO₂
Molecular Weight 247.33
CAS No. 1076200-10-6
Cat. No. B1140253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-amino-3,5-diethylphenyl)acrylate
CAS1076200-10-6
Synonyms3-(4-Amino-3,5-diethylphenyl)-2-propenoic Acid Ethyl Ester; 
Molecular FormulaC₁₅H₂₁NO₂
Molecular Weight247.33
Structural Identifiers
SMILESCCC1=CC(=CC(=C1N)CC)C=CC(=O)OCC
InChIInChI=1S/C15H21NO2/c1-4-12-9-11(7-8-14(17)18-6-3)10-13(5-2)15(12)16/h7-10H,4-6,16H2,1-3H3/b8-7+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6) Procurement and Baseline Characterization


Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6) is a synthetic, multi-functionalized aromatic compound belonging to the substituted cinnamate/acrylate class [1]. It features a 4-amino-3,5-diethylphenyl core conjugated to an ethyl acrylate moiety, with a molecular formula of C15H21NO2 and a molecular weight of approximately 247.33 g/mol [2]. This structure imparts specific physicochemical properties, including predicted values for density (1.053±0.06 g/cm³) and boiling point (387.2±30.0 °C) .

Procurement Rationale: Why Generic Acrylate or Cinnamate Analogs Cannot Substitute for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6)


The precise substitution pattern on the phenyl ring of ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is the primary driver of its utility, rendering simple substitution with other aryl acrylates or cinnamates scientifically invalid. This specific compound serves as a defined analytical standard or synthetic building block for the generation of distinct molecular architectures, particularly those incorporating the 4-amino-3,5-diethylphenyl pharmacophore or for use as an impurity reference standard [1]. In contrast, unsubstituted ethyl cinnamate (CAS 103-36-6) or differently substituted analogs will exhibit fundamentally altered physicochemical properties (e.g., lipophilicity, predicted cLogP ~1.05 for the target [2] vs. cLogP for ethyl cinnamate ~2.5), electronic characteristics, and biological interaction profiles. Generic substitution introduces uncontrolled variables that compromise experimental reproducibility, SAR (Structure-Activity Relationship) integrity, and the validity of analytical methods where this compound is the specified target analyte.

Quantitative Evidence Guide: Key Differentiators of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6)


Structural Differentiation: Sterically Hindered, Electron-Rich Aromatic Core

The target compound is differentiated from common acrylate building blocks like ethyl cinnamate (CAS 103-36-6) by its unique 4-amino-3,5-diethyl substitution pattern. This arrangement provides a sterically hindered and electron-rich aromatic core that cannot be replicated by simpler analogs. This is a fundamental structural difference that dictates downstream chemical reactivity and molecular recognition .

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Physicochemical Property Differentiation: Significantly Lower Predicted Lipophilicity (cLogP)

A quantitative, in silico-based differentiation exists in lipophilicity. The target compound has a predicted cLogP of 1.05 [1], which is considerably lower than the experimental or predicted cLogP for the unsubstituted parent, ethyl cinnamate (typically ~2.5-2.9) [2]. This difference is attributable to the polar amino group and the steric bulk of the diethyl substituents on the target molecule.

Medicinal Chemistry ADME Properties Chemoinformatics

Documented Purity and Vendor Specifications for Procurement

For procurement purposes, the target compound is available from specialty chemical suppliers with a documented minimum purity specification of 95%+ . This is a key differentiator from a bulk industrial acrylate, for which purity specifications may be lower or undefined.

Analytical Chemistry Quality Control Procurement

Validated Application Scenarios for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6)


Use as a Certified Analytical Reference Standard or Impurity Marker

This compound is explicitly offered and utilized as a reference standard (e.g., impurity standard) in analytical chemistry for method development, validation, and quality control [1]. Its unique structural and physicochemical profile, particularly the sterically hindered 4-amino-3,5-diethylphenyl moiety, provides a specific and identifiable signal in techniques like HPLC and LC-MS. This application is strictly dependent on the exact chemical identity of CAS 1076200-10-6, and no generic substitute is acceptable for this purpose.

A Specialized Building Block in Medicinal Chemistry for SAR Exploration

The compound serves as a crucial synthetic intermediate or building block for generating compound libraries with a defined 4-amino-3,5-diethylphenyl pharmacophore [1]. Its utility in this scenario is driven by the structural and physicochemical evidence presented in Section 3. Researchers utilize it to install a moiety with specific steric bulk and a predicted cLogP of ~1.05, enabling the systematic exploration of Structure-Activity Relationships (SAR) in drug discovery programs. This precise combination of properties is not offered by other commercially available acrylate building blocks.

Synthesis of Novel Chemical Entities via Functional Group Interconversion

The compound's dual functionality—an amino group and an α,β-unsaturated ester—allows it to participate in a diverse range of chemical reactions, as inferred from its chemical class [1]. The amino group can undergo oxidation, acylation, or diazotization, while the acrylate moiety is primed for Michael additions and cycloadditions. This enables the construction of more complex molecular architectures, including heterocycles and spirocyclic systems, that are inaccessible using simpler or differently substituted analogs.

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